molecular formula C3H2N6S B14656676 [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione CAS No. 51091-10-2

[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione

Cat. No.: B14656676
CAS No.: 51091-10-2
M. Wt: 154.16 g/mol
InChI Key: WWFMAPFOVZCFRJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both triazole and tetrazine rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate reagents . One common method includes the use of hydrazine derivatives and carbon disulfide under controlled conditions to form the desired triazolo-tetrazine structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione is used as a building block for synthesizing more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research. It exhibits antiproliferative activities against certain cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, its derivatives have been studied for their antimicrobial properties .

Industry

In the industrial sector, this compound is explored for its use in the development of energetic materials due to its stability and high nitrogen content .

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with DNA replication, leading to its antiproliferative effects . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a significant factor.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-b][1,2,4]triazine: Similar in structure but lacks the tetrazine ring, resulting in different reactivity and applications.

    [1,2,4,5]Tetrazine: Contains the tetrazine ring but not the triazole ring, leading to different chemical properties.

Uniqueness

The uniqueness of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione lies in its fused ring system, which imparts both stability and reactivity. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

CAS No.

51091-10-2

Molecular Formula

C3H2N6S

Molecular Weight

154.16 g/mol

IUPAC Name

2H-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-3-thione

InChI

InChI=1S/C3H2N6S/c10-3-8-7-2-6-4-1-5-9(2)3/h1H,(H,8,10)

InChI Key

WWFMAPFOVZCFRJ-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=S)NN=C2N=N1

Origin of Product

United States

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